1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole
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Overview
Description
1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole is an organic compound that features a sulfonyl group attached to an imidazole ring, with a bromo and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methoxyphenol and imidazole.
Sulfonylation: The phenol group is first sulfonylated using a sulfonyl chloride reagent under basic conditions to form 4-bromo-3-methoxyphenylsulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with imidazole in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Products include derivatives where the bromo group is replaced by other nucleophiles.
Oxidation: Products include sulfone derivatives.
Coupling: Biaryl compounds are formed.
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole depends on its application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes.
Protein Interaction: It can interact with proteins through its sulfonyl and imidazole groups, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxyphenol
- 4-Bromo-3,5-dimethylphenol
- 4-Bromoacetanilide
Uniqueness
1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole is unique due to the presence of both a sulfonyl group and an imidazole ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S/c1-16-10-6-8(2-3-9(10)11)17(14,15)13-5-4-12-7-13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLJQRZWDKAYIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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